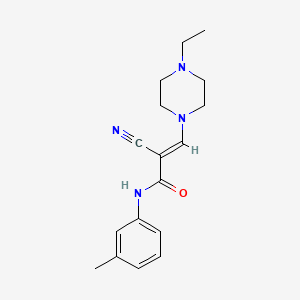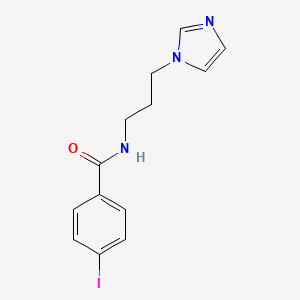![molecular formula C14H22ClNO B13579794 N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide typically involves the reaction of 1-bromoadamantane with ethylamine to form N-(2-adamantyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The adamantane moiety can be oxidized or reduced under specific conditions, leading to different functionalized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce hydroxylated adamantane compounds .
Applications De Recherche Scientifique
N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and viral infections.
Mécanisme D'action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, allowing it to reach its targets more effectively. The chloroacetamide group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, it shares structural similarities with N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide.
Rimantadine: Another antiviral compound with an adamantane structure.
Uniqueness
This compound is unique due to its specific combination of the adamantane moiety and the chloroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H22ClNO |
|---|---|
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
N-[2-(1-adamantyl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H22ClNO/c15-9-13(17)16-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H,16,17) |
Clé InChI |
XNSRMGIGNLPGLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


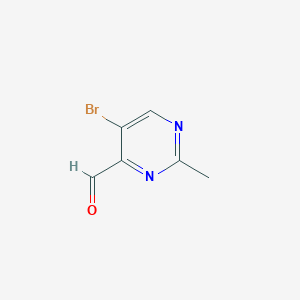

![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
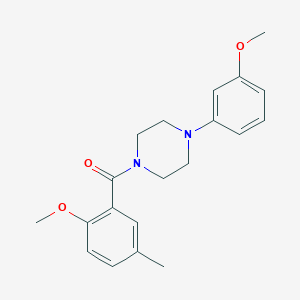
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
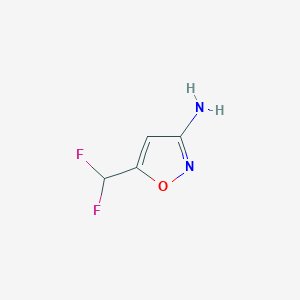

![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)
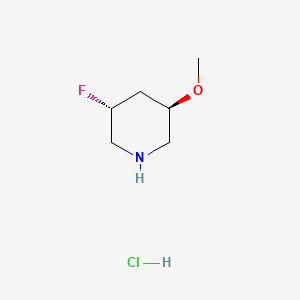

![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)

